molecular formula C21H18O2 B15243652 1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene

1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene

Cat. No.: B15243652
M. Wt: 302.4 g/mol
InChI Key: ZLYNFBKMVZHVMI-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a prop-2-yn-1-yl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene typically involves the reaction of naphthalene derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under mild heating conditions. The general reaction scheme is as follows:

    Starting Material: 2-Hydroxy-1-naphthaldehyde

    Reagents: Propargyl bromide, potassium carbonate

    Solvent: Dimethylformamide (DMF)

    Conditions: Mild heating, typically around 40°C

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the benzyloxy and methoxy groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene involves its interaction with various molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways. These ROS can then interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene is unique due to the combination of its functional groups and the naphthalene ring, which imparts specific electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

5-methoxy-1-phenylmethoxy-2-prop-2-ynylnaphthalene

InChI

InChI=1S/C21H18O2/c1-3-8-17-13-14-18-19(11-7-12-20(18)22-2)21(17)23-15-16-9-5-4-6-10-16/h1,4-7,9-14H,8,15H2,2H3

InChI Key

ZLYNFBKMVZHVMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2OCC3=CC=CC=C3)CC#C

Origin of Product

United States

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